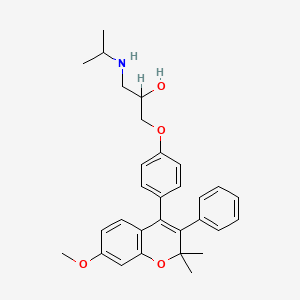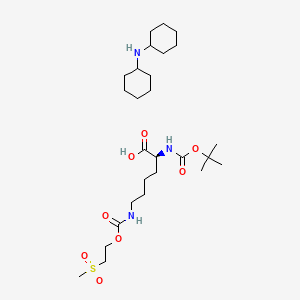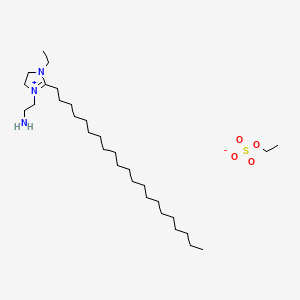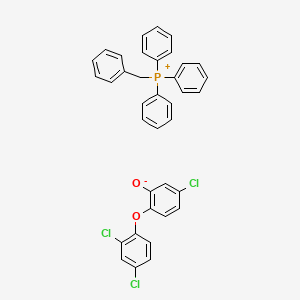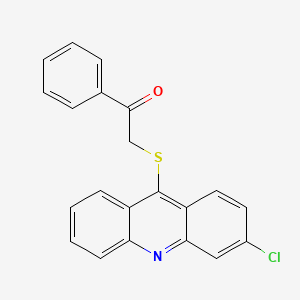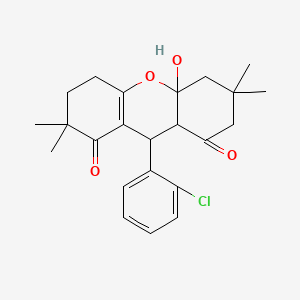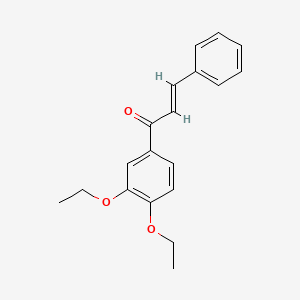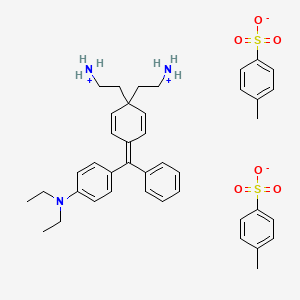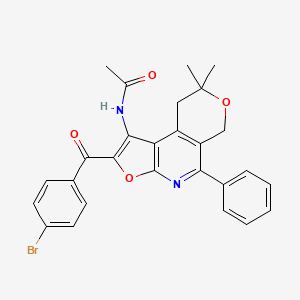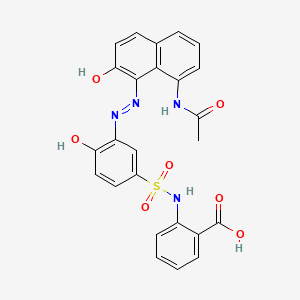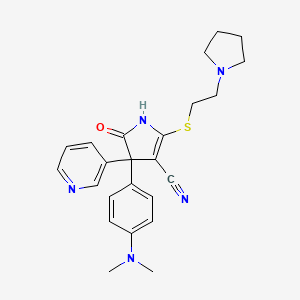
1H-Pyrrole-3-carbonitrile, 4,5-dihydro-4-(4-(dimethylamino)phenyl)-5-oxo-4-(3-pyridinyl)-2-((2-(1-pyrrolidinyl)ethyl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-3-carbonitrile, 4,5-dihydro-4-(4-(dimethylamino)phenyl)-5-oxo-4-(3-pyridinyl)-2-((2-(1-pyrrolidinyl)ethyl)thio)- is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrole ring, a pyridine ring, and various functional groups, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-carbonitrile, 4,5-dihydro-4-(4-(dimethylamino)phenyl)-5-oxo-4-(3-pyridinyl)-2-((2-(1-pyrrolidinyl)ethyl)thio)- typically involves multi-step organic reactions. The process begins with the formation of the pyrrole ring, followed by the introduction of the nitrile group at the 3-position. Subsequent steps involve the addition of the dimethylamino phenyl group, the pyridinyl group, and the thioether linkage. Each step requires specific reagents and conditions, such as:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the nitrile group: This step can be carried out using a cyanation reaction, where a suitable leaving group is replaced by a nitrile group using reagents like sodium cyanide or copper(I) cyanide.
Addition of the dimethylamino phenyl group: This can be achieved through a Friedel-Crafts alkylation reaction, where the pyrrole ring is alkylated with a dimethylamino benzyl chloride in the presence of a Lewis acid catalyst.
Introduction of the pyridinyl group: This step can be performed using a Suzuki coupling reaction, where a pyridinyl boronic acid is coupled with a halogenated intermediate.
Formation of the thioether linkage: This can be achieved through a nucleophilic substitution reaction, where a thiol group reacts with an alkyl halide.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods while optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-3-carbonitrile, 4,5-dihydro-4-(4-(dimethylamino)phenyl)-5-oxo-4-(3-pyridinyl)-2-((2-(1-pyrrolidinyl)ethyl)thio)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups using suitable reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide, electrophilic substitution using aluminum chloride in dichloromethane.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1H-Pyrrole-3-carbonitrile, 4,5-dihydro-4-(4-(dimethylamino)phenyl)-5-oxo-4-(3-pyridinyl)-2-((2-(1-pyrrolidinyl)ethyl)thio)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Used in the development of advanced materials, such as polymers and dyes, and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-carbonitrile, 4,5-dihydro-4-(4-(dimethylamino)phenyl)-5-oxo-4-(3-pyridinyl)-2-((2-(1-pyrrolidinyl)ethyl)thio)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
1H-Pyrrole-3-carbonitrile, 4,5-dihydro-4-(4-(dimethylamino)phenyl)-5-oxo-4-(3-pyridinyl)-2-((2-(1-pyrrolidinyl)ethyl)thio)- can be compared with other similar compounds, such as:
1H-Pyrrole-3-carbonitrile derivatives: These compounds share the pyrrole ring and nitrile group but differ in the substituents attached to the ring. They may have different biological activities and chemical properties.
Pyridine derivatives: These compounds contain the pyridine ring and may have similar biological activities but differ in their chemical reactivity and synthesis methods.
Thioether-containing compounds: These compounds contain the thioether linkage and may have similar chemical properties but differ in their biological activities and applications.
The uniqueness of 1H-Pyrrole-3-carbonitrile, 4,5-dihydro-4-(4-(dimethylamino)phenyl)-5-oxo-4-(3-pyridinyl)-2-((2-(1-pyrrolidinyl)ethyl)thio)- lies in its complex structure, which combines multiple functional groups and heterocyclic rings, leading to diverse chemical reactivity and potential biological activities.
Properties
CAS No. |
88709-68-6 |
|---|---|
Molecular Formula |
C24H27N5OS |
Molecular Weight |
433.6 g/mol |
IUPAC Name |
4-[4-(dimethylamino)phenyl]-5-oxo-4-pyridin-3-yl-2-(2-pyrrolidin-1-ylethylsulfanyl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C24H27N5OS/c1-28(2)20-9-7-18(8-10-20)24(19-6-5-11-26-17-19)21(16-25)22(27-23(24)30)31-15-14-29-12-3-4-13-29/h5-11,17H,3-4,12-15H2,1-2H3,(H,27,30) |
InChI Key |
SWBZNTZNQHZYIL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2(C(=C(NC2=O)SCCN3CCCC3)C#N)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


